Aβ43 Protofibril Formation Is >28-Fold Faster Than Aβ42 and Aβ40 Under Identical Conditions
Using time-resolved 1H-15N HSQC NMR to monitor monomer depletion at 120 μM Aβ43 (10°C), Conicella and Fawzi (2014) determined that Aβ43 protofibril formation proceeds with a time constant τ1 = 6 ± 1 h, reaching ~90% completion within 1 day. Under identical buffer and temperature conditions, both Aβ40 (150 μM) and Aβ42 (160 μM) require >1 week (i.e., >168 h) to complete protofibril formation, yielding a >28-fold acceleration for Aβ43 [1]. Furthermore, the critical concentration for protofibril formation is lower for Aβ43: after 2 weeks, only 12 μM Aβ43 remains monomeric compared to 20 μM Aβ42 at similar starting concentrations [1]. In an independent Thioflavin T (ThT) fluorescence study, Jäkel et al. (2020) corroborated faster Aβ43 aggregation, reporting t50 values (time to 50% maximum ThT fluorescence) of 4.1 h for Aβ43, 6.3 h for Aβ42 (p < 0.05), and 11.3 h for Aβ40 (p < 0.01) at 10 μM peptide concentration [2]. Note that some studies under differing experimental conditions have observed slower Aβ43 aggregation relative to Aβ42, indicating that aggregation comparisons are sensitive to peptide source, concentration, and buffer conditions [3].
| Evidence Dimension | Protofibril formation time constant (τ1) and ThT aggregation half-time (t50) |
|---|---|
| Target Compound Data | τ1 = 6 ± 1 h (120 μM, 10°C, NMR); t50 = 4.1 h (10 μM, ThT assay) |
| Comparator Or Baseline | Aβ42: τ1 > 168 h (>1 week); t50 = 6.3 h. Aβ40: τ1 > 168 h; t50 = 11.3 h |
| Quantified Difference | Aβ43 protofibril formation >28× faster than Aβ42/Aβ40; t50 35% faster than Aβ42 and 64% faster than Aβ40 |
| Conditions | NMR: 120 μM Aβ43 in 50 mM Tris, pH 7.4, 1 mM EDTA, 10°C (Conicella & Fawzi 2014). ThT: 10 μM Aβ in PBS, 20 μM ThT, 37°C (Jäkel et al. 2020). |
Why This Matters
The dramatically accelerated protofibril formation and lower critical concentration of Aβ43 relative to Aβ42 directly impact experimental design for aggregation inhibitor screening, requiring distinct time windows and concentration ranges for compound testing with Aβ43 versus Aβ42.
- [1] Conicella AE, Fawzi NL. The C-Terminal Threonine of Aβ43 Nucleates Toxic Aggregation via Structural and Dynamical Changes in Monomers and Protofibrils. Biochemistry. 2014;53(19):3095-3105. doi:10.1021/bi500131a View Source
- [2] Jäkel L, Biemans EALM, Klijn CJM, Kuiperij HB, Verbeek MM. Reduced Influence of apoE on Aβ43 Aggregation and Reduced Vascular Aβ43 Toxicity as Compared with Aβ40 and Aβ42. Mol Neurobiol. 2020;57(4):2131-2141. doi:10.1007/s12035-020-01873-x View Source
- [3] Chemuru S, Kodali R, Wetzel R. C-Terminal Threonine Reduces Aβ43 Amyloidogenicity Compared with Aβ42. J Mol Biol. 2016;428(2):274-291. doi:10.1016/j.jmb.2015.06.008 View Source
